molecular formula C21H18FN5O2S B5310411 3'-butylsulfanyl-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one

3'-butylsulfanyl-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one

Cat. No.: B5310411
M. Wt: 423.5 g/mol
InChI Key: RRMDCYPDTNKKPR-UHFFFAOYSA-N
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Description

3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of indole, triazino, and benzoxazepine rings, making it a subject of interest in medicinal and organic chemistry due to its potential biological activities.

Properties

IUPAC Name

3'-butylsulfanyl-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-3-10-30-20-24-18-17(26-27-20)13-6-4-5-7-15(13)25-21(29-18)14-11-12(22)8-9-16(14)23-19(21)28/h4-9,11,25H,2-3,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMDCYPDTNKKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one involves multiple steps, starting with the preparation of the core indole structure. The synthetic route typically includes:

Mechanism of Action

The mechanism of action of 3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is not fully understood. it is believed to exert its effects through:

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one lies in its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity.

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